Structural Complexity and Diels–Alder Scaffold as a Key Differentiator for Kuwanon W Procurement
Kuwanon W possesses a unique Diels–Alder type adduct scaffold formed by the [4+2]-cycloaddition of a chalcone derivative and a dehydroprenyl-flavone, which confers distinct chemical stability and molecular recognition properties not observed in simpler prenylated flavonoids such as Kuwanon E or C [1]. While Kuwanon E is a simpler isoprenylated flavonoid lacking the complex bridged bicyclic core, Kuwanon W's larger, more rigid three-dimensional architecture directly impacts its experimental handling, analytical detection, and biological target engagement [1]. This structural differentiation is quantifiable through molecular weight, which is 758.81 g/mol for Kuwanon W compared to 422.47 g/mol for Kuwanon E, reflecting the additional chalcone-derived moiety [2][3].
| Evidence Dimension | Molecular Weight and Structural Complexity |
|---|---|
| Target Compound Data | 758.81 g/mol (C45H42O11), Diels–Alder adduct with bridged bicyclic core |
| Comparator Or Baseline | Kuwanon E: 422.47 g/mol (C25H26O6), simple isoprenylated flavonoid |
| Quantified Difference | Molecular weight difference of 336.34 g/mol; presence versus absence of Diels–Alder adduct scaffold |
| Conditions | Chemical structure elucidation via NMR and mass spectrometry |
Why This Matters
Procurement selection based on structural uniqueness ensures that research utilizing Kuwanon W addresses biological questions inaccessible to simpler, more widely available kuwanon analogs.
- [1] Hirakura, K., Fukai, T., Hano, Y., & Nomura, T. (1985). Kuwanon W, a natural Diels–Alder type adduct from the root bark of Morus lhou. Phytochemistry, 24(1), 159-161. View Source
- [2] TargetMol. (n.d.). Kuwanon W (Product T81969). View Source
- [3] Kofink, M., Papagiannopoulos, M., & Galensa, R. (2007). Identification and quantification of prenylated flavonoids from mulberry. Journal of Agricultural and Food Chemistry, 55(15), 6154-6159. View Source
